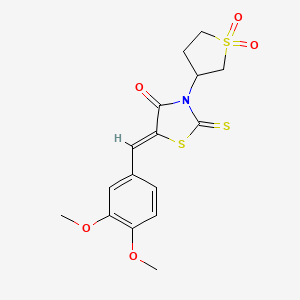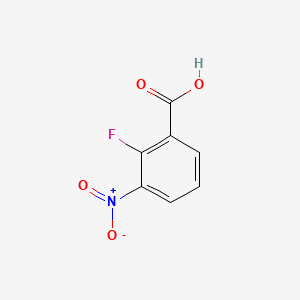![molecular formula C23H23N7O3 B2588938 (4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-37-4](/img/structure/B2588938.png)
(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of the triazolopyrimidine class of compounds, which are known for their versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .科学的研究の応用
Anticancer Properties
This compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and survival. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it inhibits specific signaling pathways crucial for tumor progression, making it an attractive candidate for further exploration in cancer therapy .
Anti-Inflammatory Activity
The compound’s structural features indicate potential anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific enzymes or receptors involved in the immune response. Preclinical studies have shown reduced inflammation in animal models, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Effects
Researchers have explored the compound’s impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neuronal receptors suggests neuroprotective potential. Studies have demonstrated attenuation of oxidative stress and protection against neuronal damage in experimental models .
Antimicrobial Activity
The compound exhibits moderate antimicrobial activity against bacteria, fungi, and parasites. It may interfere with microbial cell membranes or essential metabolic pathways. Researchers have investigated its efficacy against drug-resistant strains, emphasizing its potential as an alternative antimicrobial agent .
Analgesic Properties
Preliminary studies indicate that the compound possesses mild analgesic effects. It may modulate pain perception pathways, making it relevant for chronic pain management. However, further research is needed to establish its efficacy and safety profiles .
Metabolic Disorders
The compound’s unique structure suggests potential applications in metabolic disorders. Researchers have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. It may hold promise for conditions like type 2 diabetes and obesity .
作用機序
Target of action
The compound “(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . Compounds in this class have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The interaction of 1,2,4-triazolo[4,5-d]pyrimidines with their targets often involves the formation of hydrogen bonds and other non-covalent interactions . The specific mode of action of “(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” would depend on its particular target.
Biochemical pathways
The effects of 1,2,4-triazolo[4,5-d]pyrimidines on biochemical pathways are diverse, reflecting their wide range of targets . They can affect signal transduction pathways, metabolic pathways, and others.
Pharmacokinetics
The ADME properties of 1,2,4-triazolo[4,5-d]pyrimidines can vary widely depending on their specific structures . Factors that can influence these properties include the compound’s size, polarity, and the presence of functional groups that can undergo metabolic transformations.
Result of action
The molecular and cellular effects of 1,2,4-triazolo[4,5-d]pyrimidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and survival .
Action environment
The action, efficacy, and stability of 1,2,4-triazolo[4,5-d]pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-8-6-16(7-9-18)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-4-3-5-19(14-17)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSIRQBCPHLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)

![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)